6-Oxopiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIFTKIEQPNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Oxopiperidine-3-carboxamide

Foreword: The Significance of the Piperidine Scaffold

The 6-oxopiperidine ring system, a core structural motif in numerous bioactive molecules, represents a class of lactams that offer a unique combination of chemical properties.[1] The inherent rigidity of the cyclic amide structure, coupled with its capacity for hydrogen bonding, makes it an attractive scaffold in medicinal chemistry. Specifically, 6-Oxopiperidine-3-carboxamide and its derivatives have garnered significant attention for their potential therapeutic applications, including roles as enzyme inhibitors and as key intermediates in the synthesis of complex pharmaceutical agents.[2][3][4] This guide provides an in-depth exploration of the prevalent synthetic methodologies and rigorous characterization techniques essential for the successful preparation and validation of this pivotal compound.

Part 1: Strategic Synthesis of 6-Oxopiperidine-3-carboxamide

The effective synthesis of 6-Oxopiperidine-3-carboxamide hinges on the strategic selection of starting materials and reaction pathways. The primary challenge lies in achieving selective reduction of a pyridine ring without compromising the carboxamide functionality. This section details the most robust and scientifically validated approaches.

Primary Synthetic Route: Catalytic Hydrogenation of Nicotinamide

The most direct and widely employed method for synthesizing 6-Oxopiperidine-3-carboxamide is the catalytic hydrogenation of nicotinamide (Pyridine-3-carboxamide). This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical to prevent undesirable side reactions. While various catalysts can hydrogenate aromatic rings, rhodium on alumina has demonstrated high efficacy in preventing decarboxylation, a common issue with nicotinic acid derivatives.[1] Palladium-based catalysts are also effective and can be used in micro-packed bed reactors for continuous flow processes, offering enhanced safety and efficiency.[5]

-

Solvent and Conditions: The reaction is typically performed in a protic solvent like water or ethanol, which aids in proton transfer during the hydrogenation process. Reaction conditions (temperature and pressure) must be carefully controlled. Low to moderate temperatures and pressures are often sufficient with highly active catalysts like rhodium, minimizing the risk of over-reduction or degradation of the amide group.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with Nicotinamide and a suitable solvent (e.g., deionized water).

-

Catalyst Addition: The catalyst (e.g., 5% Rhodium on Alumina) is added to the mixture. The catalyst loading is typically between 1-5 mol%.

-

Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to the target temperature (e.g., 50-80 °C) with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Aliquots may be carefully withdrawn and analyzed by HPLC or TLC to confirm the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 6-Oxopiperidine-3-carboxamide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Part 2: Rigorous Characterization and Structural Elucidation

Confirming the identity, purity, and structure of the synthesized 6-Oxopiperidine-3-carboxamide is a critical step that relies on a suite of complementary analytical techniques. Each method provides unique and essential information.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.

Caption: Workflow from synthesis to final characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. The protons on the piperidine ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Lactam) | 7.5 - 8.5 | Broad Singlet | 1H |

| NH ₂ (Amide) | 7.0 - 8.0 | Two Broad Singlets | 2H |

| CH -3 | 2.5 - 2.9 | Multiplet | 1H |

| CH ₂-2 | 3.2 - 3.6 | Multiplet | 2H |

| CH ₂-4 | 1.8 - 2.2 | Multiplet | 2H |

| CH ₂-5 | 2.2 - 2.5 | Multiplet | 2H |

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Lactam) | 170 - 175 |

| C =O (Amide) | 172 - 178 |

| C -3 | 40 - 45 |

| C -2 | 45 - 50 |

| C -4 | 25 - 30 |

| C -5 | 20 - 25 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For 6-Oxopiperidine-3-carboxamide (C₆H₁₀N₂O₂), the expected monoisotopic mass is approximately 142.07 g/mol .

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 143.08.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The presence of both lactam and primary amide functionalities gives rise to a characteristic spectrum.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Appearance |

| N-H (Lactam) | Stretch | 3200 - 3400 | Broad |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3150 - 3350 | Two Bands |

| C=O (Lactam) | Stretch | 1650 - 1680 | Strong, Sharp |

| C=O (Amide I) | Stretch | 1630 - 1660 | Strong, Sharp |

| N-H (Amide II) | Bend | 1590 - 1620 | Medium |

Causality Note: The lactam C=O stretch typically appears at a slightly higher wavenumber than an acyclic amide due to ring strain. The broadness of the N-H stretches is indicative of hydrogen bonding in the solid state.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

Protocol: Purity Analysis by HPLC

-

System: An Agilent 1260 Infinity II or similar system.[6]

-

Column: A reverse-phase C18 column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[6]

-

Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B).

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm and 254 nm.

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

Part 3: Structure and Data Visualization

Visual representations are crucial for understanding the molecule and the processes involved.

Chemical Structure

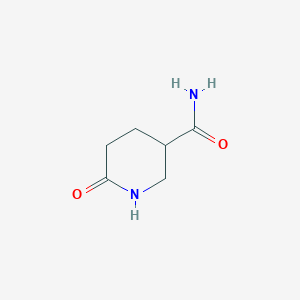

The following diagram shows the chemical structure of 6-Oxopiperidine-3-carboxamide.

Caption: Structure of 6-Oxopiperidine-3-carboxamide.

Conclusion

The synthesis and characterization of 6-Oxopiperidine-3-carboxamide require a methodical approach grounded in the principles of organic chemistry and analytical science. Catalytic hydrogenation stands as a primary synthetic route, demanding careful control over reaction parameters to ensure high yield and purity. The subsequent characterization is a multi-faceted process, with NMR, MS, and IR spectroscopy providing a comprehensive structural profile, while HPLC confirms the compound's purity. This guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to confidently produce and validate this important chemical entity, paving the way for its application in advanced pharmaceutical research.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-oxopiperidine-3-carboxylic acid (C6H9NO3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic reduction of NAD(P) + to NAD(P)H. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. Retrieved from [Link]

-

Hirano, M., Onodera, W., Tamura, M., & Amao, Y. (n.d.). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Oxopiperidine-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxopiperidine-3-carboxamide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous therapeutic agents. Within this class, 6-oxopiperidine derivatives, featuring a lactam moiety, offer a unique combination of structural rigidity and synthetic versatility. This guide focuses on 6-Oxopiperidine-3-carboxamide, a key intermediate and structural motif for drug discovery professionals. Due to the limited availability of direct experimental data for this specific compound, this document serves as a comprehensive methodological and predictive whitepaper. It synthesizes information from closely related structural analogs to forecast its physicochemical properties and provides detailed, field-proven experimental protocols for their empirical validation. This approach equips researchers and scientists with the foundational knowledge and practical workflows required to effectively utilize this compound in drug development programs, from initial screening to lead optimization.

Introduction to the 6-Oxopiperidine Scaffold

The Piperidine Moiety in Modern Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in pharmaceuticals.[1] Its ubiquity is a testament to its favorable properties: the ability to engage in hydrogen bonding, its basic nitrogen center which allows for salt formation and improved solubility, and its defined three-dimensional conformations that enable precise interactions with biological targets. The piperidine scaffold forms the structural basis for a vast number of commercialized drugs, highlighting its significance in the development of new chemical entities.[1]

Spotlight on 6-Oxopiperidine-3-carboxamide: A Versatile Synthetic Intermediate

6-Oxopiperidine-3-carboxamide is a specific derivative characterized by a carbonyl group at the 6-position, forming a stable lactam ring. This feature imparts distinct chemical properties compared to a simple piperidine. The internal amide bond introduces planarity, reduces the basicity of the ring nitrogen, and provides additional hydrogen bond donor and acceptor sites. The carboxamide group at the 3-position further enhances its functionality, making it a valuable building block in the synthesis of more complex molecules. Its structural elements are found in various bioactive agents, including those with potential as antimalarials, anti-osteoporosis agents, and senescence-inducing compounds for cancer therapy.[2][3][4]

Rationale for Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for successful drug development. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate characterization of these parameters allows for the rational design of molecules with improved drug-like properties, reducing the likelihood of costly late-stage failures. This guide provides the framework for establishing this critical data profile for 6-Oxopiperidine-3-carboxamide.

Molecular Identity and Structural Analogs

Chemical Structure and Nomenclature

-

IUPAC Name: 6-oxopiperidine-3-carboxamide

-

Molecular Formula: C₆H₁₀N₂O₂

-

Molecular Weight: 142.16 g/mol

-

CAS Number: A dedicated CAS number for this specific, unsubstituted compound is not readily found in major chemical databases as of early 2026. Researchers often encounter its derivatives or the corresponding carboxylic acid.

-

InChI Key: A unique InChI key would be generated upon registration in a chemical database.

Key Structural Analogs for Property Prediction

Direct experimental data for 6-Oxopiperidine-3-carboxamide is sparse. Therefore, we can reliably predict its properties by examining its closest, well-characterized analogs: 6-Oxopiperidine-3-carboxylic acid and its corresponding methyl ester. The structural relationship and functional group transformations are illustrated below.

Caption: Relationship between the target molecule and its key analogs.

Predicted and Analog-Derived Physicochemical Properties

The following table summarizes the anticipated properties of 6-Oxopiperidine-3-carboxamide, derived from computational models and experimental data available for its key analogs.

| Property | Predicted Value (6-Oxopiperidine-3-carboxamide) | Analog Data (Source) | Rationale for Prediction |

| Molecular Weight | 142.16 g/mol | 143.14 g/mol (Acid)[5] | Direct calculation from the molecular formula. |

| Physical State | White to off-white solid | Solid (Acid & Ester derivatives) | The presence of strong hydrogen bonding (amide-amide) suggests a solid state at room temperature. |

| Melting Point (°C) | > 150 (Decomposition likely) | > 160 (Decomposed) for a related derivative[6] | The primary amide can form extensive intermolecular hydrogen bonds, leading to a high melting point, likely higher than the corresponding carboxylic acid. |

| logP (Octanol/Water) | -1.0 to -0.5 | -0.5 (Methyl Ester, Computed)[7] | The primary carboxamide is more polar than a methyl ester, which will lower the logP, indicating higher hydrophilicity. |

| Aqueous Solubility | Moderately to highly soluble | 80.9 g/L (6-Oxopiperidine-2-carboxylic acid, Predicted)[8] | The amide and lactam groups are excellent hydrogen bond donors and acceptors, promoting strong interactions with water. |

| pKa (Acidic) | ~16-17 (Amide N-H) | ~3.8 (Carboxylic Acid)[8] | The amide N-H is very weakly acidic and not relevant under physiological conditions. |

| pKa (Basic) | < 1 (Lactam C=O) | Not available | The lactam carbonyl is a very weak base due to resonance delocalization of the nitrogen lone pair. |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | 55.4 Ų (Methyl Ester)[7] | Calculated. The primary amide group (CONH₂) contributes significantly more to the TPSA than a methyl ester (COOCH₃). |

Anticipated Spectroscopic Profile

The identity and purity of 6-Oxopiperidine-3-carboxamide would be confirmed using a standard suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The spectrum is expected to show complex multiplets for the aliphatic protons on the piperidine ring between δ 1.8-3.5 ppm. The amide N-H protons would appear as two distinct broad singlets between δ 7.0-8.0 ppm, and the lactam N-H would appear as a broad singlet between δ 7.5-8.5 ppm.

-

¹³C NMR Spectroscopy: Key signals would include two carbonyl carbons: the lactam carbonyl around δ 170-175 ppm and the amide carbonyl at a similar chemical shift. Aliphatic carbons would resonate in the δ 20-50 ppm range.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by characteristic stretching vibrations. Look for a strong C=O stretch for the lactam around 1650-1680 cm⁻¹. The primary amide will show a C=O stretch (Amide I band) around 1640 cm⁻¹ and an N-H bend (Amide II band) around 1600 cm⁻¹. Two N-H stretching bands will be visible in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry (MS): In positive-ion ESI-MS, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 143.08. Adducts such as [M+Na]⁺ at m/z 165.06 may also be observed.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for synthesizing and characterizing 6-Oxopiperidine-3-carboxamide.

Synthesis and Purification Workflow

A common and reliable method to synthesize the target amide is via the amidation of its corresponding methyl ester, which is commercially available.

Caption: General workflow for synthesis and purification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of Methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in methanol (5-10 mL per gram of ester), add a concentrated aqueous solution of ammonia (10-20 eq).

-

Reaction Execution: Seal the reaction vessel and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Purification: The resulting crude solid or oil can be purified by crystallization. Triturate the crude product with a solvent in which the product is poorly soluble (e.g., diethyl ether or acetone) to induce precipitation.

-

Final Product: Filter the resulting solid, wash with a small amount of cold solvent, and dry under high vacuum to yield the final product, 6-Oxopiperidine-3-carboxamide.

-

Quality Control: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and MS. Assess its purity using HPLC-UV.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Solubility Assessment (Thermodynamic Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 [sigmaaldrich.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]

A Comprehensive Technical Guide to 6-Oxopiperidine-3-carboxamide and Its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with biological targets. Within this class, the 6-oxopiperidine-3-carboxylic acid framework and its derivatives, including the titular 6-oxopiperidine-3-carboxamide, represent a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the nomenclature, synthesis, chemical properties, and applications of this important chemical entity, with a focus on providing practical insights for researchers in drug discovery and development.

Part 1: Nomenclature and CAS Number Identification

A critical first step in the study of any chemical compound is the precise understanding of its nomenclature and the assignment of a unique Chemical Abstracts Service (CAS) number. For the 6-oxopiperidine-3-carboxamide series, this is a nuanced topic.

Deciphering the Nomenclature

The systematic name "6-Oxopiperidine-3-carboxamide" describes a six-membered piperidine ring where the nitrogen atom is at position 1. The "6-oxo" designation indicates a carbonyl group at the 6-position, adjacent to the nitrogen, forming a lactam (a cyclic amide). A carboxamide group (-CONH2) is attached at the 3-position of the ring.

It is crucial to distinguish the target molecule from its closely related parent acid:

-

6-Oxopiperidine-3-carboxylic acid: This is the foundational structure where a carboxylic acid group (-COOH) is present at the 3-position.

The chirality at the 3-position is a key feature, leading to (R) and (S) enantiomers, which can exhibit distinct biological activities.

Navigating CAS Numbers

While a specific CAS number for the unsubstituted "6-Oxopiperidine-3-carboxamide" is not prominently available in public databases, the CAS numbers for the parent acid and its enantiomers are well-documented:

| Compound Name | Stereochemistry | CAS Number |

| 6-Oxopiperidine-3-carboxylic acid | Racemic | 22540-50-7[1] |

| (3R)-6-Oxopiperidine-3-carboxylic acid | (R)-enantiomer | 1426408-55-0[2] |

| (3S)-6-Oxopiperidine-3-carboxylic acid | (S)-enantiomer | 1426408-56-1[3] |

| Methyl 6-oxopiperidine-3-carboxylate | Racemic Methyl Ester | 958991-06-5[4] |

For researchers synthesizing or sourcing derivatives, it is imperative to specify the desired stereochemistry and the exact nature of the carboxamide group (e.g., unsubstituted, N-substituted).

Part 2: Synthesis Strategies

The synthesis of 6-oxopiperidine-3-carboxamide and its derivatives can be approached through several strategic routes, often starting from readily available precursors. The choice of synthetic pathway is dictated by factors such as desired stereochemistry, scale, and available starting materials.

Synthesis from L-Glutamic Acid: A Chiral Pool Approach

A common and effective strategy for producing enantiomerically pure piperidine derivatives is to start from a chiral precursor like L-glutamic acid. This multi-step approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Workflow for Synthesis from L-Glutamic Acid:

Caption: Synthesis of (S)-6-Oxopiperidine-3-carboxamide from L-Glutamic Acid.

Detailed Protocol for Amide Coupling (Step 5):

-

Saponification: The protected piperidine ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification and Extraction: The reaction mixture is acidified with a mild acid (e.g., citric acid) and the carboxylic acid product is extracted with an organic solvent like ethyl acetate.

-

Amide Formation: The crude carboxylic acid is dissolved in a suitable solvent (e.g., DMF or DCM). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an amine source like ammonium chloride, along with a base such as diisopropylethylamine (DIPEA), are added.

-

Workup and Purification: The reaction is stirred at room temperature until completion. The final product is then isolated through aqueous workup and purified by column chromatography.

Catalytic Hydrogenation of Nicotinic Acid Derivatives

An alternative route for racemic or achiral derivatives involves the catalytic hydrogenation of a substituted pyridine ring. Historically, this method was challenging due to competing decarboxylation. However, modern catalytic systems have improved yields significantly.[5]

General Scheme:

Caption: Synthesis via Hydrogenation of a Pyridine Precursor.

This approach is often more direct for large-scale synthesis but may require subsequent steps to introduce the 6-oxo functionality and resolve enantiomers if a specific stereoisomer is desired.

Part 3: Therapeutic Potential and Applications in Drug Development

The 6-oxopiperidine-3-carboxamide scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to engage in specific hydrogen bonding interactions with protein targets.

Anticancer Activity

Derivatives of piperidine carboxamide have been investigated as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer.[6] The piperidine ring serves as a scaffold to correctly orient pharmacophoric groups into the ATP-binding pocket of the kinase.

Additionally, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a novel mechanism for cancer therapy.[7]

Anti-infective Agents

The proteasome is a validated drug target in various diseases, including malaria. Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, demonstrating oral efficacy in preclinical models of malaria.[8] This highlights the potential of this scaffold in developing new treatments for infectious diseases.

Treatment of Metabolic and Bone Disorders

Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[9] Potent inhibitors from this class have shown promise as potential treatments for osteoporosis.[9]

Part 4: Analytical and Characterization Methods

Robust analytical methods are essential for confirming the identity, purity, and stability of 6-oxopiperidine-3-carboxamide and its derivatives. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound and for monitoring reaction progress. A typical method would utilize a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for both qualitative and quantitative analysis. It provides molecular weight confirmation and can be used to detect and identify impurities and metabolites. LC-MS/MS methods have been developed for the quantification of related piperidine-based biomarkers in biological matrices like plasma and urine.[10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the piperidine ring protons provide information about the conformation of the ring and the relative stereochemistry of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the lactam carbonyl (typically around 1650 cm⁻¹) and the amide carbonyl and N-H stretches.

Table of Expected Analytical Data:

| Analytical Technique | Expected Observations for 6-Oxopiperidine-3-carboxamide |

| LC-MS | A peak corresponding to the [M+H]⁺ ion at m/z consistent with the molecular formula C₆H₁₀N₂O₂. |

| ¹H NMR | Characteristic signals for the piperidine ring protons, with distinct multiplets for the protons at positions 2, 3, 4, and 5. Signals for the amide protons will also be present. |

| ¹³C NMR | Resonances for the two carbonyl carbons (lactam and amide), as well as for the four sp³-hybridized carbons of the piperidine ring. |

| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching (lactam and amide), and C-N stretching. |

Conclusion

The 6-oxopiperidine-3-carboxamide scaffold is a versatile and promising platform for the development of new therapeutic agents. A thorough understanding of its nomenclature, synthetic routes, and analytical characterization is fundamental for any research and development program in this area. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge needed to effectively work with this important class of molecules and to unlock their full therapeutic potential.

References

- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- García-García, A., et al. (2024).

- Harishchander, A., et al. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.

- Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry.

- Kühn, B., et al. (2018). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry.

- Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1038–o1039.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 560090, 6-oxopiperidine-3-carboxylic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78989528, N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. Available at: [Link]

-

Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

- Singh, R. P., et al. (2012). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. European Journal of Medicinal Chemistry.

- Tufan, T., et al. (2022). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Hit2Lead | 6-oxopiperidine-3-carboxylic acid | CAS# 22540-50-7 | MFCD08059985 | BB-4015789 [hit2lead.com]

- 2. biosynth.com [biosynth.com]

- 3. biosynth.com [biosynth.com]

- 4. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. simmesn.it [simmesn.it]

The Emergence of a Privileged Scaffold: A Technical Guide to the Biological Activity Screening of 6-Oxopiperidine-3-carboxamide Derivatives

Introduction: The 6-Oxopiperidine-3-carboxamide Core - A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. Within this important class of heterocycles, the 6-oxopiperidine-3-carboxamide core has emerged as a particularly promising framework for the development of novel therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of this versatile scaffold, with a primary focus on its anticancer and antimicrobial potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The inherent chemical features of the 6-oxopiperidine-3-carboxamide moiety, including a lactam function, a carboxamide group, and multiple points for stereospecific substitution, provide a rich chemical space for generating diverse compound libraries.[3] This structural diversity is the foundation for exploring a wide spectrum of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[4][5]

Part 1: Anticancer Activity Screening - Unveiling the Cytotoxic and Cytostatic Potential

The quest for novel anticancer agents remains a paramount challenge in modern medicine.[6][7] Derivatives of the 6-oxopiperidine-3-carboxamide scaffold have demonstrated significant promise in this arena, exhibiting potent activity against various cancer cell lines.[8][9] A comprehensive screening cascade is essential to identify and characterize the anticancer potential of new analogues.

Scientific Rationale: Targeting the Hallmarks of Cancer

The biological evaluation of potential anticancer compounds is designed to probe their effects on the key hallmarks of cancer, such as sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and invasion.[10][11] The initial screening phases typically focus on cytotoxicity and antiproliferative effects, followed by more detailed mechanistic studies.

Experimental Workflow for Anticancer Screening

Caption: A streamlined workflow for the in vitro screening of anticancer compounds.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][8]

-

Prepare serial dilutions of the 6-oxopiperidine-3-carboxamide derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[13]

2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression can be investigated using flow cytometry.[11]

-

Principle: Annexin V staining can identify apoptotic cells, while propidium iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Step-by-Step Protocol:

-

Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

For apoptosis analysis, resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with PI in the presence of RNase.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis and Interpretation: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis. Alterations in the percentage of cells in different phases of the cell cycle suggest cell cycle arrest.[9]

3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Some piperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in cancer cells.[8]

-

Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0.

-

Step-by-Step Protocol:

-

Treat cancer cells with the test compounds for 72 hours.

-

Fix the cells with a formaldehyde/glutaraldehyde solution.

-

Wash the cells and incubate with the SA-β-gal staining solution at 37°C overnight.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescence.

-

-

Data Analysis and Interpretation: The effective concentration of a compound that induces senescence in 50% of the cell population (EC50) can be determined.[8]

Data Presentation: Summarizing Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Derivative 1 | A375 (Melanoma) | 0.88 | Induces Senescence | |

| Derivative 20 (S-config) | A375 (Melanoma) | 0.21 | Induces Senescence | |

| Derivative 54 | A375 (Melanoma) | 0.03 | Induces Senescence | [8] |

| Piperine | A2780 (Ovarian) | Dose-dependent | Induces Apoptosis, G2/M Arrest | [9] |

Part 2: Antimicrobial Activity Screening - Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity.[15]

Scientific Rationale: Inhibiting Microbial Growth

The primary goal of antimicrobial screening is to determine a compound's ability to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi.[16] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent.[17][18]

Experimental Workflow for Antimicrobial Screening

Caption: A standard workflow for screening the antimicrobial activity of novel compounds.

Detailed Experimental Protocols

1. Disk Diffusion Method

This is a qualitative method used to screen for antimicrobial activity.[19][20]

-

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

-

Step-by-Step Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and swab it evenly onto the surface of a Mueller-Hinton agar plate.[19]

-

Impregnate sterile paper disks with a known concentration of the 6-oxopiperidine-3-carboxamide derivative.

-

Place the disks on the agar surface. Include a negative control (solvent) and a positive control (e.g., ampicillin).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition in millimeters.

-

-

Data Analysis and Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

-

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.

-

Step-by-Step Protocol:

-

Perform a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Data Analysis and Interpretation: The MIC value is a quantitative measure of the potency of the antimicrobial agent.

Data Presentation: Summarizing Antimicrobial Activity

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Piperidine Derivative 6 | S. aureus | Not specified | Strongest inhibitory activity | [14][15] |

| Piperidine Derivative 9 | S. aureus | Not specified | Least antibacterial activity | [14][15] |

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

A critical aspect of a successful drug discovery program is understanding the structure-activity relationship (SAR) of a chemical series. For the 6-oxopiperidine-3-carboxamide scaffold, SAR studies have revealed key structural features that govern biological activity. For instance, in the context of antimelanoma activity, the S-configuration at the 3-position of the piperidine ring was found to be crucial for enhanced potency. Furthermore, the nature and position of substituents on the aryl rings attached to the carboxamide nitrogen significantly influence the activity.

The future for 6-oxopiperidine-3-carboxamide derivatives is bright. Further exploration of this scaffold through combinatorial chemistry and high-throughput screening will likely uncover novel compounds with improved potency and selectivity for various therapeutic targets. Advanced in vitro models, such as 3D cell cultures and organoids, will provide more physiologically relevant data for preclinical evaluation.[21] Moreover, identifying the specific molecular targets of these compounds through techniques like chemical proteomics and computational modeling will be instrumental in elucidating their mechanisms of action and guiding further drug development efforts.[22]

Conclusion

The 6-oxopiperidine-3-carboxamide scaffold represents a highly versatile and promising starting point for the discovery of new therapeutic agents. This technical guide has outlined a systematic and scientifically rigorous approach to screening the biological activities of its derivatives, with a focus on anticancer and antimicrobial applications. By adhering to these principles and protocols, researchers can effectively navigate the early stages of the drug discovery process, from initial hit identification to mechanistic elucidation and lead optimization. The continued investigation of this privileged scaffold is poised to yield novel drug candidates to address unmet medical needs.

References

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (n.d.).

- 6-Oxopiperidine-2-carboxylate | C6H8NO3- | CID 22566435 - PubChem - NIH. (n.d.).

- N-(cyanomethyl)-6-oxopiperidine-3-carboxamide | C8H11N3O2 | CID 78989528 - PubChem. (n.d.).

- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - NIH. (2022, July 22).

- Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.).

- Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. (2015, August 22).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.).

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).

- Pharmacological screening of synthetic piperidine derivatives - Semantic Scholar. (2016).

- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (2024, August 18).

- Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016, January 15).

- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (n.d.).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).

- 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020, June 14).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. (n.d.).

- Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - MDPI. (2024, July 12).

- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.).

- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - ResearchGate. (n.d.).

- In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. - MDPI. (n.d.).

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis Online. (2023, July 26).

- In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide - Benchchem. (n.d.).

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. (n.d.).

- Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - MDPI. (n.d.).

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI. (2023, June 9).

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. (2020, October 15).

- Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC - NIH. (n.d.).

- BB-4015789 - 6-oxopiperidine-3-carboxylic acid - Hit2Lead. (n.d.).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iv.iiarjournals.org [iv.iiarjournals.org]

- 14. academicjournals.org [academicjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. apec.org [apec.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 22. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

The 6-Oxopiperidine-3-carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 6-oxopiperidine-3-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active molecules. This lactam-containing piperidine ring system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the 6-oxopiperidine-3-carboxamide scaffold, encompassing its synthesis, key physicochemical properties, and diverse applications in drug discovery. We will delve into the structure-activity relationships of derivatives targeting various disease areas, including oncology and metabolic disorders, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the 6-Oxopiperidine-3-carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The incorporation of a lactam functionality at the 6-position, as seen in the 6-oxopiperidine scaffold, imparts distinct physicochemical properties compared to a simple piperidine ring. The amide bond within the ring system enhances polarity, provides hydrogen bond donor and acceptor sites, and can influence metabolic stability, all of which are critical parameters in drug design.[1] When further functionalized with a carboxamide group at the 3-position, the resulting 6-oxopiperidine-3-carboxamide scaffold offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties.

This guide will explore the multifaceted nature of this scaffold, highlighting its evolution from a versatile synthetic intermediate to a core component of potent and selective modulators of various biological targets.

Synthetic Strategies for 6-Oxopiperidine-3-carboxamide Derivatives

The construction of the 6-oxopiperidine-3-carboxamide core can be achieved through several synthetic routes, often starting from readily available precursors like glutamic acid or through multi-component reactions. The choice of synthetic strategy is often dictated by the desired stereochemistry and the nature of the substituents on the scaffold.

Synthesis from L-Glutamic Acid

A common and efficient method for the enantioselective synthesis of 6-oxopiperidine derivatives involves the use of L-glutamic acid as a chiral starting material. This approach allows for the generation of optically pure products, which is crucial for understanding stereochemical influences on biological activity. A general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of 6-oxopiperidine-3-carboxamide derivatives starting from L-glutamic acid.

Experimental Protocol: Synthesis of a Representative N-Aryl-6-oxopiperidine-3-carboxamide

This protocol describes a general procedure for the synthesis of an N-aryl-6-oxopiperidine-3-carboxamide derivative, a class of compounds that has shown promising anticancer activity.

Step 1: Synthesis of (S)-6-oxopiperidine-3-carboxylic acid

-

To a solution of L-glutamic acid (1 equiv.) in methanol, add thionyl chloride (2.2 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the dimethyl glutamate hydrochloride salt.

-

Dissolve the salt in dichloromethane and add triethylamine (3 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).

-

Stir the mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-dimethyl glutamate.

-

Dissolve the N-Boc-dimethyl glutamate in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (1.1 equiv.) and stir at room temperature for 2-3 hours to selectively hydrolyze the α-ester.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to give the mono-acid.

-

To a solution of the mono-acid in dichloromethane, add N-hydroxysuccinimide (1.1 equiv.) and dicyclohexylcarbodiimide (1.1 equiv.) at 0 °C.

-

Stir for 12-16 hours, filter off the urea byproduct, and concentrate the filtrate.

-

Treat the resulting activated ester with trifluoroacetic acid in dichloromethane to remove the Boc group.

-

Concentrate the mixture, dissolve the residue in a suitable solvent, and heat to induce intramolecular cyclization to form (S)-6-oxopiperidine-3-carboxylic acid.

Step 2: Amide Coupling to form N-Aryl-6-oxopiperidine-3-carboxamide

-

To a solution of (S)-6-oxopiperidine-3-carboxylic acid (1 equiv.) in dimethylformamide, add the desired aniline (1.1 equiv.), HATU (1.2 equiv.), and diisopropylethylamine (3 equiv.).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-aryl-6-oxopiperidine-3-carboxamide.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 6-oxopiperidine-3-carboxamide scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. The following sections will highlight some of the key applications and the associated SAR.

Anticancer Activity: Induction of Senescence in Melanoma

Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been identified as potent inducers of a senescence-like phenotype in human melanoma cells.[2] This represents a promising therapeutic strategy for cancer treatment.

Structure-Activity Relationship (SAR) Insights:

A study on a series of N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line provided valuable SAR data.[2]

| Compound | R¹ | R² | R³ | EC₅₀ (µM) | IC₅₀ (µM) |

| 1 | H | H | 2,3-difluorophenyl | 1.24 | 0.88 |

| 54 | H | H | 2-pyridyl | 0.04 | 0.03 |

Key SAR observations:

-

Aryl Group (R³): The nature of the aryl group at the R³ position is critical for activity. Replacement of the 2,3-difluorophenyl group in compound 1 with a 2-pyridyl group in compound 54 led to a significant increase in both senescence-inducing (EC₅₀) and antiproliferative (IC₅₀) activity.[2] This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the biological target.

-

Stereochemistry: The (S)-enantiomer of these compounds was found to be more active than the (R)-enantiomer, indicating a stereospecific binding interaction.

Proposed Mechanism of Action:

While the exact molecular target is still under investigation, these compounds induce a senescence-like phenotype characterized by morphological changes such as enlarged cytoplasm and increased cytoplasmic granularity.[2] This is a distinct mechanism from classical cytotoxic agents and suggests a potential role in modulating cell cycle regulation or DNA damage response pathways.

Caption: A simplified proposed pathway for the anticancer activity of 6-oxopiperidine-3-carboxamide derivatives.

Anti-osteoporosis Activity: Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of Cathepsin K, a cysteine protease that plays a crucial role in bone resorption.[3][4] Inhibition of Cathepsin K is a validated therapeutic strategy for the treatment of osteoporosis.

Structure-Activity Relationship (SAR) Insights:

A series of piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K.[3][4]

| Compound | R-group | IC₅₀ (µM) |

| H-9 | 4-fluorobenzyl | 0.08 |

| MIV-711 | (positive control) | - |

Key SAR observations:

-

P3 Pocket Interaction: The introduction of a benzylamine group was found to enhance interactions with the P3 pocket of Cathepsin K, leading to a significant increase in inhibitory activity.[4]

-

Substituents on the Benzyl Ring: The presence and position of substituents on the benzyl ring influence potency. Compound H-9 , with a 4-fluorobenzyl group, exhibited the most potent inhibition in the series.[3][4]

Mechanism of Action: Cathepsin K Signaling Pathway

Cathepsin K is a key enzyme in the process of bone degradation by osteoclasts. Its expression is regulated by the RANKL-RANK signaling pathway. Inhibitors based on the 6-oxopiperidine-3-carboxamide scaffold directly bind to the active site of Cathepsin K, preventing the degradation of bone matrix proteins like collagen.[5][6]

Caption: The role of 6-oxopiperidine-3-carboxamide derivatives in inhibiting Cathepsin K-mediated bone resorption.

Anaplastic Lymphoma Kinase (ALK) Inhibition

The piperidine carboxamide scaffold has also been explored for the development of inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[7]

Mechanism of Action: ALK Signaling Pathway

Constitutive activation of ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., NPM-ALK), results in the activation of multiple downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][8][9][10] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. 6-Oxopiperidine-3-carboxamide-based ALK inhibitors act by competing with ATP for binding to the kinase domain of ALK, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

Caption: Inhibition of oncogenic ALK signaling by 6-oxopiperidine-3-carboxamide derivatives.

Conclusion and Future Perspectives

The 6-oxopiperidine-3-carboxamide scaffold has proven to be a highly versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the ability to introduce diverse substituents have enabled the development of potent and selective modulators of various biological targets. The examples discussed in this guide, from inducing senescence in cancer cells to inhibiting key enzymes in osteoporosis and oncology, underscore the broad therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Target Identification: For compounds with phenotypically discovered activities, such as the senescence-inducing anti-melanoma agents, the identification of their specific molecular targets will be crucial for further optimization and understanding of their mechanism of action.

-

Expansion of Therapeutic Applications: The exploration of this scaffold against other disease targets is a promising avenue for future drug discovery efforts.

-

Pharmacokinetic Optimization: Further modifications to the scaffold will be necessary to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.

References

-

Anaplastic lymphoma kinase: signalling in development and disease - PMC. (URL: [Link])

-

ALK signaling and target therapy in anaplastic large cell lymphoma - Frontiers. (URL: [Link])

-

General overview of anaplastic lymphoma kinase (ALK) downstream... - ResearchGate. (URL: [Link])

-

Anaplastic lymphoma kinase - Wikipedia. (URL: [Link])

-

Inhibition of ALK Signaling for Cancer Therapy - AACR Journals. (URL: [Link])

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (URL: [Link])

-

DOT Language - Graphviz. (URL: [Link])

-

Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (URL: [Link])

-

Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (URL: [Link])

-

DOT (graph description language) - Wikipedia. (URL: [Link])

-

Graphviz and dot: Generating Diagrams with Code - YouTube. (URL: [Link])

-

User Guide — graphviz 0.21 documentation. (URL: [Link])

-

(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (URL: [Link])

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. (URL: [Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (URL: [Link])

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate. (URL: [Link])

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - Semantic Scholar. (URL: [Link])

-

Design of potent and selective human cathepsin K inhibitors that span the active site - PMC. (URL: [Link])

-

dot | Graphviz. (URL: [Link])

-

Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (URL: [Link])

-

Free Graphviz / Dot online editor - DevTools daily. (URL: [Link])

-

Graphviz DOT rendering and animated transitions using D3 - GitHub. (URL: [Link])

-

Graphviz. (URL: [Link])

-

Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - MDPI. (URL: [Link])

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure | Request PDF - ResearchGate. (URL: [Link])

-

Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids - JOCPR. (URL: [Link])

-

(PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. (URL: [Link])

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed Central. (URL: [Link])

Sources

- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 6-Oxopiperidine-3-carboxamide Derivatives

Abstract

The 6-oxopiperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of diverse therapeutic agents. Its derivatives have been identified as inhibitors of targets ranging from proteasomes in infectious disease to proteases in metabolic disorders and inducers of senescence in oncology.[1][2][3][4] This chemical versatility, however, presents a significant challenge: the biological activity of a novel analog cannot be predicted from its structure alone. A systematic and rigorous investigative approach is therefore essential to determine its specific mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of MoA elucidation for novel compounds based on this scaffold. We will detail a multi-phase, integrated strategy—from initial target discovery to in vivo validation—emphasizing the causal logic behind experimental choices and providing actionable protocols for key assays.

Introduction: The Challenge of a Versatile Scaffold

The piperidine ring is a common motif in natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to present substituents in defined three-dimensional orientations.[5] The 6-oxopiperidine-3-carboxamide core, specifically, has given rise to compounds with a remarkable breadth of biological activities, including:

-

Antimalarials: Targeting the β5 active site of the Plasmodium falciparum proteasome.[1]

-

Anti-osteoporosis Agents: Inhibiting the cysteine protease Cathepsin K.[2][4]

-

Antimelanoma Agents: Inducing a senescence-like phenotype in cancer cells through an as-yet-undisclosed target.[3]

-

Antitubercular Prodrugs: Requiring activation by the mycobacterial amidase AmiC.[6]

-

α-Glucosidase Inhibitors: Showing potential for diabetes treatment.[7]

This diversity underscores a critical principle: for any new derivative, its MoA must be discovered, not assumed. This guide outlines a logical progression of experiments designed to de-risk drug development programs by building a robust, evidence-based understanding of a compound's biological function.

Phase I: Target Identification and Deconvolution

The journey of MoA elucidation often begins with a compelling phenotypic observation—for instance, potent and selective killing of a specific cancer cell line. The primary challenge is to connect this phenotype to a specific molecular target. This process, known as target deconvolution, is the foundational step of any MoA study.

The Rationale for Target Deconvolution

Identifying the direct molecular target is paramount because it:

-

Enables Structure-Based Drug Design: Understanding the binding interaction allows for rational chemical modifications to improve potency and selectivity.

-

Predicts On-Target Toxicities: Knowledge of the target's physiological role can help anticipate potential side effects.

-

Provides a Biomarker Strategy: Target engagement can be measured in preclinical and clinical settings to ensure the drug is reaching its intended destination.

The workflow below illustrates a typical path from a phenotypic hit to a validated target.

Caption: High-level workflow for MoA elucidation.

Key Methodologies for Target Identification

A. Genetic Approaches: Forward and Reverse

-

Resistance Mutation Analysis (Forward Genetics): This classic and powerful technique involves exposing a large population of cells or organisms to escalating concentrations of the compound.[1] Surviving clones are isolated, and their genomes are sequenced to identify mutations. A recurring mutation in a single gene across independent clones strongly implicates its protein product as the drug's target. This approach was successfully used to identify the P. falciparum proteasome as the target of a piperidine carboxamide series.[1]

-

CRISPR/siRNA Screening (Reverse Genetics): Genome-wide loss-of-function screens can identify genes that, when knocked out, confer either resistance or hypersensitivity to the compound.

-

Resistance: The knocked-out gene may encode the direct target or a protein required for its activation.

-

Hypersensitivity: The gene may be part of a parallel pathway that, when disabled, makes the cell entirely dependent on the drug's target.

-

B. Affinity-Based Chemical Proteomics

This approach uses a modified version of the compound to "fish" for its binding partners from a cell lysate.

-

Workflow:

-

Probe Synthesis: The 6-oxopiperidine-3-carboxamide hit is synthesized with a linker arm and a reactive group (for covalent binders) or an affinity tag (like biotin).

-

Incubation: The probe is incubated with a cell lysate. For competitive profiling, a parallel incubation is performed in the presence of excess unmodified compound.

-

Capture & Enrichment: The probe and its bound proteins are captured (e.g., on streptavidin beads for a biotin tag).

-

Mass Spectrometry: Bound proteins are identified and quantified by LC-MS/MS. Proteins that are significantly depleted in the competitive profiling sample are considered high-confidence binders.

-

Phase II: Biochemical and Biophysical Characterization

Once a putative target is identified, the next critical step is to prove direct, specific, and quantifiable interaction between the compound and the purified target protein.

Enzyme Inhibition Assays

If the target is an enzyme, its inhibition is the most direct evidence of a functional interaction.

Protocol: Generic Enzyme Inhibition IC50 Determination

-

Reagents & Setup:

-

Purified recombinant target enzyme.

-

Specific substrate for the enzyme (ideally fluorogenic or chromogenic).

-

Assay buffer optimized for enzyme activity.

-

Test compound (6-oxopiperidine-3-carboxamide derivative) dissolved in DMSO.

-

Positive control inhibitor (if available) and negative control (DMSO).

-

384-well assay plates.

-

-

Procedure: